REACTION_SMILES
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[Br:10][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1.[CH2:3]([CH2:4][CH2:5][CH2:6][CH2:7][OH:8])[OH:9].[H-:1].[Na+:2].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH2:18]>>[CH2:3]([CH2:4][CH2:5][CH2:6][CH2:7][O:8][CH2:11][c:12]1[cH:13][cH:14][cH:15][cH:16][cH:17]1)[OH:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCCCCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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OCCCCCOCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |